3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-18(23-2,15-8-3-4-9-16(15)19)12-21-17(22)14-7-5-6-13(10-14)11-20/h3-10H,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWSGPNVASQWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with an amine derivative under dehydrating conditions.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a Friedel-Crafts acylation reaction using a fluorobenzene derivative and a Lewis acid catalyst like aluminum chloride.
Addition of the Methoxypropyl Group: The final step involves the addition of the methoxypropyl group through an etherification reaction using methoxypropyl chloride and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the methoxy group, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes by binding to their active sites.
Receptor Interaction: Modulating the activity of receptors by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide with structurally related benzamides and fluorinated analogs, focusing on substituent effects, molecular properties, and synthesis approaches.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The cyano group in the target compound is a stronger electron-withdrawing group (EWG) compared to the chloro or methoxy groups in analogs like 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide. This may enhance electrophilicity and influence binding interactions .
Fluorine Substitution:
- The 2-fluorophenyl group is a common feature in compounds like VUF15485 and D10. Fluorine’s electronegativity and small size can improve metabolic stability and target affinity .
Molecular Weight and Solubility:
- The target compound’s molecular weight (311.34 g/mol ) is higher than 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide (279.69 g/mol ), primarily due to the branched methoxypropyl chain. This may reduce aqueous solubility compared to smaller analogs .
Research Findings and Implications
- Fluorophenyl Motif: The 2-fluorophenyl group is recurrent in high-affinity ligands (e.g., VUF15485 as an agonist), suggesting its importance in target engagement .
- Cyano Group Utility: The 3-cyano substitution is less common in the evidence but may offer unique electronic effects for interactions with enzymatic active sites or receptors.
Q & A
Q. What are the key synthetic routes and reaction conditions for 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the benzamide backbone via coupling of 3-cyanobenzoyl chloride with the amine precursor (e.g., 2-(2-fluorophenyl)-2-methoxypropylamine) under basic conditions (e.g., triethylamine) in solvents like dichloromethane or acetonitrile .
- Step 2 : Optimization of reaction conditions, such as temperature control (20–50°C) and inert atmospheres (N₂/Ar), to prevent side reactions .
- Purification : Column chromatography or recrystallization is used to isolate the product. Yield optimization may require iterative adjustments of solvent polarity and reaction time .
Q. How is the structural integrity of this compound validated in academic research?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of key groups (e.g., cyano, fluorophenyl, methoxypropyl) and assesses purity. For example, the fluorophenyl proton signals appear as distinct multiplets in aromatic regions .
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for single-crystal structure determination, providing atomic-level resolution of the molecular geometry .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula and isotopic pattern .
Q. What preliminary biological activities have been reported for this compound?
Initial studies on structurally similar benzamides suggest:
- Anticancer Potential : Interaction with enzymes/receptors in cancer pathways (e.g., kinase inhibition) via the cyano group’s electrophilic properties .
- Pharmacological Screening : In vitro assays (e.g., cytotoxicity tests on cancer cell lines) are conducted to evaluate IC₅₀ values, with results cross-validated using orthogonal assays (e.g., fluorescence-based binding assays) .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Substituent Modification : Systematic replacement of the fluorophenyl or methoxypropyl groups with bioisosteres (e.g., thiophene, pyridine) can enhance solubility or target affinity. For example, replacing fluorine with chlorine alters electronic effects, impacting receptor binding .
- Functional Group Addition : Introducing electron-withdrawing groups (e.g., nitro) at the benzamide’s para-position may improve metabolic stability .
- Data-Driven Design : Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets, prioritizing analogs for synthesis .
Q. What methodologies address contradictions in reported biological activity data?
- Purity Verification : Contradictions often arise from impurities. HPLC (≥95% purity threshold) and differential scanning calorimetry (DSC) ensure batch consistency .
- Assay Standardization : Replicating studies under controlled conditions (e.g., pH, serum concentration) minimizes variability. For example, discrepancies in IC₅₀ values may reflect differences in cell culture media .
- Meta-Analysis : Cross-referencing data with structurally analogous compounds (e.g., 3-Cyano-4-(3′-fluorophenyl)-N-(6-methylpyridin-2-yl)-benzamide) identifies trends in substituent effects .
Q. How can reaction yields and selectivity be improved during synthesis?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄ for Suzuki coupling) enhance cross-coupling efficiency between aromatic fragments .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve nucleophilic substitution rates, while additives (e.g., molecular sieves) mitigate hydrolysis .
- Kinetic Control : Lowering reaction temperatures (−10°C to 0°C) reduces side-product formation in exothermic steps .
Q. What advanced techniques predict this compound’s interaction with biological targets?
- Molecular Dynamics Simulations : All-atom simulations (e.g., GROMACS) model binding stability over time, identifying key residues in target proteins .
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon substituent modification, guiding SAR .
- Cryo-EM and SPR : Cryo-electron microscopy reveals binding conformations, while surface plasmon resonance (SPR) measures real-time interaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
